![molecular formula C17H18N4OS B2409516 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1448037-83-9](/img/structure/B2409516.png)
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Gelators
A study by Yadav and Ballabh (2020) focused on the synthesis and characterization of N-(thiazol-2-yl) benzamide derivatives, examining their gelation behavior to understand the impact of methyl functionality and S⋯O interaction on their gelation/non-gelation behavior. This research highlights the role of crystal engineering in developing supramolecular structures with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).
Anticancer Evaluation
Tiwari et al. (2017) conducted microwave-assisted synthesis of novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This work not only presents a rapid synthesis approach but also sheds light on the promising therapeutic potential of these compounds against cancer (Tiwari et al., 2017).
Antibacterial Agents
Palkar et al. (2017) described the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of antibacterial agents. Their research indicated potent activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting their potential use as antibiotics (Palkar et al., 2017).
Mecanismo De Acción
Target of Action
The compound, also known as N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors . They have shown clinical and biological applications, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Mode of Action
Indazole derivatives, in general, have been found to interact with their targets, leading to various biological activities . For example, some indazole derivatives have been found to inhibit cell growth with GI50 values in the micromolar range, being very effective against certain cell lines .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
For example, some indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Propiedades
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-21-14-8-4-2-6-11(14)13(20-21)10-18-16(22)17-19-12-7-3-5-9-15(12)23-17/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOWXKKXLYUYGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

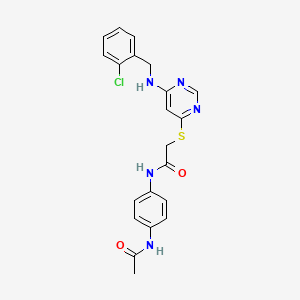
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)
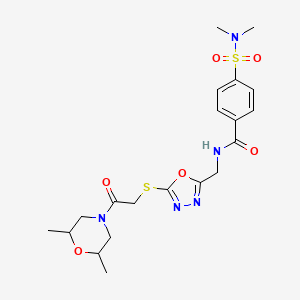


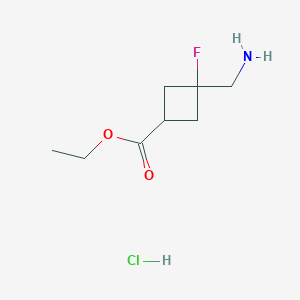
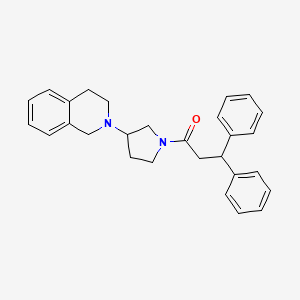

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)
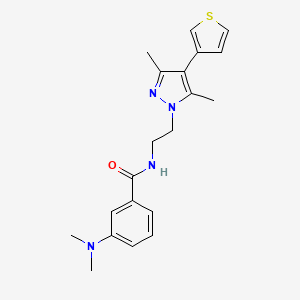
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)